Thymidine, 3'-deoxy-3'-(4-morpholinyl)-
Description
3’-Deoxy-3’-(4-morpholinyl)-thymidine is a thymidine analog modified at the 3’-position with a morpholinyl group. These analogs share a common mechanism of action: they are transported into proliferating cells, phosphorylated by thymidine kinase 1 (TK1), and trapped intracellularly, reflecting DNA synthesis activity .
Properties
CAS No. |
134934-58-0 |
|---|---|
Molecular Formula |
C14H21N3O5 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-13(9)19)12-6-10(11(8-18)22-12)16-2-4-21-5-3-16/h7,10-12,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
WQCADOVGVIKORN-QJPTWQEYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3CCOCC3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis typically begins with thymidine or a suitably protected thymidine derivative, such as 5'-O-protected thymidine, to prevent side reactions at the 5' hydroxyl group. Protection groups like monomethoxytrityl (MMTr) or benzoyl are commonly used to enhance selectivity during subsequent steps.
Morpholine Substitution via Nucleophilic Displacement
The 3'-azido group can be reduced or directly displaced by morpholine under nucleophilic substitution conditions to introduce the 4-morpholinyl group at the 3' position.
- Morpholine acts as a nucleophile, attacking the 3'-activated site to form the 3'-deoxy-3'-(4-morpholinyl)thymidine.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF or DMSO) and moderate heating to facilitate substitution.
Alternative Cycloaddition Approaches
Recent advances in click chemistry have enabled the use of azide-alkyne cycloaddition reactions to introduce heterocyclic substituents at the 3' position.
- The 1,3-dipolar cycloaddition between the 3'-azido thymidine derivative and propargylated heterocycles (e.g., propargylmorpholine derivatives) can yield triazole-linked morpholine substituents.
- Ruthenium- or copper-catalyzed azide-alkyne cycloaddition (RuAAC or CuAAC) provides regioselective and efficient routes to 1,4- or 1,5-disubstituted triazoles, which can be further modified to yield the desired morpholinyl-substituted thymidine analogs.
Protection and Deprotection Steps
- Protection of the 5'-hydroxyl group is essential during the substitution to avoid side reactions.
- After the morpholine substitution, deprotection of the 5'-O-protecting group is performed under mild acidic or basic conditions to yield the free nucleoside.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Protection of 5'-OH | Monomethoxytrityl chloride, pyridine | 5'-O-MMTr-thymidine |
| 2 | Activation of 3'-OH | Mesyl chloride or tosyl chloride, base | 3'-O-mesyl or tosyl-5'-O-MMTr-thymidine |
| 3 | Nucleophilic substitution | Sodium azide in DMF, heat | 3'-azido-3'-deoxy-5'-O-MMTr-thymidine |
| 4 | Morpholine substitution | Morpholine, DMF, heat | 3'-deoxy-3'-(4-morpholinyl)-5'-O-MMTr-thymidine |
| 5 | Deprotection | Mild acid or base | 3'-deoxy-3'-(4-morpholinyl)thymidine |
Research Findings and Analysis
- The azide intermediate is crucial for introducing diverse substituents at the 3' position, including morpholine, via nucleophilic substitution or cycloaddition.
- The use of protecting groups like MMTr or benzoyl ensures regioselectivity and prevents side reactions at the 5' position.
- Cycloaddition methods, especially RuAAC and CuAAC, offer mild conditions and high regioselectivity, enabling the synthesis of triazole-linked morpholine derivatives, which can be further transformed into the target compound.
- The morpholine substitution improves the pharmacokinetic properties of thymidine analogs, making these derivatives promising candidates for antiviral drug development.
- Yields for the nucleophilic substitution steps are generally moderate to high, depending on reaction conditions and purity of intermediates.
Summary Table of Key Preparation Methods
| Method | Key Intermediate | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 3'-azido-3'-deoxythymidine | SN2 displacement with morpholine | Straightforward, well-established | Requires careful protection steps |
| Azide-alkyne cycloaddition | 3'-azido-3'-deoxythymidine + propargylmorpholine | RuAAC or CuAAC click chemistry | High regioselectivity, mild conditions | Requires synthesis of alkyne derivative |
| Direct substitution on activated 3'-OH | 3'-O-mesyl or tosyl thymidine | Nucleophilic substitution | Simple reagents, direct approach | Possible side reactions, lower selectivity |
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinyl group or the nucleoside base.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: The morpholinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a morpholinyl oxide derivative, while substitution could result in a variety of functionalized nucleosides.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-(4-morpholinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studies of DNA replication and repair.
Industry: It can be used in the production of diagnostic reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-(4-morpholinyl)- involves its incorporation into DNA in place of natural thymidine. This can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound targets enzymes involved in DNA synthesis, such as thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
This section compares 3’-deoxy-3’-(4-morpholinyl)-thymidine (hereafter referred to as "morpholinyl-thymidine") with key analogs, focusing on biochemical properties, stability, imaging efficacy, and clinical applications.
Structural and Functional Comparisons
Table 1: Key Features of Thymidine Analogs
Key Research Findings
FLT vs. Natural Thymidine: FLT avoids incorporation into DNA, reducing toxicity but still reflecting TK1 activity. Natural thymidine’s rapid catabolism limits its utility in imaging, necessitating kinetic modeling to account for metabolites . FLT uptake strongly correlates with Ki-67 immunohistochemistry in malignant solitary pulmonary nodules (SPNs), with a linear regression coefficient of r = 0.87 .
FLT vs. 4DST: 4DST exhibits superior in vivo stability due to its sulfur atom, enabling prolonged imaging windows and reduced background noise in inflammation models .
Transport Mechanisms: FLT and FMAU (another thymidine analog) rely on nucleoside transporters (e.g., ENT1). ENT1-knockdown models show reduced FLT uptake, highlighting transporter dependence .
Pharmacological Modulation :
- Dipyridamole enhances FLT sensitivity by increasing intracellular retention via ENT1 inhibition, demonstrating the compound’s adaptability in imaging protocols .
Limitations and Challenges
Q & A
Q. What synthetic methodologies are commonly used to prepare 3'-deoxy-3'-(4-morpholinyl)thymidine derivatives?
The synthesis of thymidine analogs often involves nucleoside modification via protective group chemistry. For example, 3'-deoxy-3'-fluorothymidine ([18F]FLT) is synthesized using precursors like (5'-O-dimethoxytrityl-2'-deoxy-3'-O-nosyl-β-D-threo-pentafuranosyl)thymidine, followed by fluorination with [18F]fluoride under microfluidic conditions . The 4-morpholinyl group can be introduced via nucleophilic substitution or coupling reactions, leveraging morpholine’s tertiary amine for regioselective modifications .
Q. How does 3'-deoxy-3'-(4-morpholinyl)thymidine interact with thymidine kinase 1 (TK1) in cellular proliferation assays?
TK1 phosphorylates thymidine analogs, trapping them intracellularly as monophosphates. A validated LC-MS/MS method monitors the conversion of 3'-deoxy-3'-fluorothymidine (FLT) to FLT-monophosphate, quantifying TK1 activity in serum . The morpholinyl group may alter substrate specificity or binding affinity compared to unmodified thymidine, requiring kinetic assays (e.g., Michaelis-Menten parameters) to compare phosphorylation rates .
Q. What are the primary applications of 3'-deoxy-3'-modified thymidine analogs in preclinical imaging?
These analogs, such as [18F]FLT, serve as PET tracers for imaging DNA synthesis. They correlate with tumor proliferative activity in gliomas and other cancers by reflecting TK1 activity . Standardized uptake values (SUVs) are calculated from PET scans to quantify tracer retention, validated against histopathological markers like Ki-67 .
Advanced Research Questions
Q. How can conflicting data on nucleoside transporter dependence for 3'-deoxy-3'-modified thymidine analogs be resolved?
Studies report variable reliance on nucleoside transporters (e.g., hENT1) for thymidine analog uptake. For example, 3H-FLT uptake in proliferating tumor cells depends on both passive diffusion and active transport, while nonproliferating cells show transporter dominance . To resolve contradictions, researchers should:
Q. What experimental strategies improve the sensitivity of [18F]FLT-PET in murine cancer models?
Pharmacological enhancers like dipyridamole amplify [18F]FLT retention by blocking equilibrative nucleoside transporters (ENTs), increasing intracellular tracer availability. This approach elevates tumor-to-background ratios in mice, particularly in low-proliferation tumors . Optimization requires:
Q. How do structural modifications (e.g., 4-morpholinyl vs. fluorination) impact thymidine analog stability and metabolic resistance?
The 4-morpholinyl group enhances resistance to thymidine phosphorylase (TP)-mediated degradation compared to fluorinated analogs like FLT. Stability assays in TP-rich environments (e.g., liver homogenates) can quantify degradation half-lives . Additionally, modifications alter lipophilicity (logP), affecting blood-brain barrier penetration—critical for brain tumor imaging .
Q. What are the limitations of using 3'-deoxy-3'-(4-morpholinyl)thymidine as a proliferation marker in heterogeneous tumors?
Heterogeneous tracer uptake may arise from:
- Regional variations in TK1 expression or blood flow.
- Necrotic regions with low metabolic activity.
Solutions include: - Multiparametric imaging (e.g., combining FLT-PET with FMISO-PET for hypoxia).
- Spatial transcriptomics to map TK1 expression patterns in resected tumors .
Methodological Considerations
Q. How to validate thymidine analog uptake as a surrogate for DNA synthesis?
Q. What quality control steps are critical in radiosynthesizing [18F]FLT?
Q. How to address interspecies variability in thymidine analog pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
